

Fgfr-IN-11: A Technical Guide to its Biochemical and Cellular Potency

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr-IN-11 is a potent, orally active, and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This document provides a comprehensive overview of the biochemical and cellular potency of **Fgfr-IN-11**, detailing its inhibitory activity against FGFR isoforms and its effects on various cancer cell lines. This guide includes structured data on its potency, detailed experimental methodologies for key assays, and visualizations of the FGFR signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Biochemical Potency

Fgfr-IN-11 demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.



Target	IC50 (nM)
FGFR1	9.9[1]
FGFR2	3.1[1]
FGFR3	16[1]
FGFR4	1.8[1]

Cellular Potency

The anti-proliferative activity of **Fgfr-IN-11** has been evaluated in multiple human cancer cell lines. The compound effectively inhibits the growth of cancer cells, with nanomolar efficacy. A summary of the IC50 values for cell growth inhibition is presented below.

Cell Line	Cancer Type	IC50 (nM)
NCI-H1581	Non-small cell lung cancer	< 2[1]
SNU16	Stomach cancer	< 2[1]
Huh-7	Hepatocellular carcinoma	15.63[1]
Нер3В	Hepatocellular carcinoma	52.6[1]

In Vivo Efficacy

Preclinical studies in xenograft mouse models have demonstrated the in vivo anti-tumor activity of **Fgfr-IN-11**. Oral administration of **Fgfr-IN-11** at a dose of 60 mg/kg once daily for 21 days resulted in significant tumor growth inhibition in both Huh-7 and NCI-H1581 xenograft models, with tumor growth inhibition of 67% and 88.2% respectively, without a significant impact on the body weight of the mice.[1]

Experimental Protocols In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fgfr-IN-11** against FGFR1, FGFR2, FGFR3, and FGFR4 kinases.



Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase activity.

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a europium-labeled antiphosphotyrosine antibody.
- Procedure: a. The kinase reaction is performed in a buffer containing the respective FGFR enzyme, the substrate, ATP, and varying concentrations of Fgfr-IN-11. b. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes). c. The reaction is stopped by the addition of a solution containing EDTA. d. The detection reagents, including the europium-labeled anti-phosphotyrosine antibody and an acceptor fluorophore, are added. e. After an incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: The percentage of inhibition is calculated for each concentration of Fgfr-IN-11. The IC50 value is determined by fitting the dose-response curve with a suitable model (e.g., a four-parameter logistic equation).

Cell Viability Assay

Objective: To determine the IC50 of **Fgfr-IN-11** for inhibiting the proliferation of cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

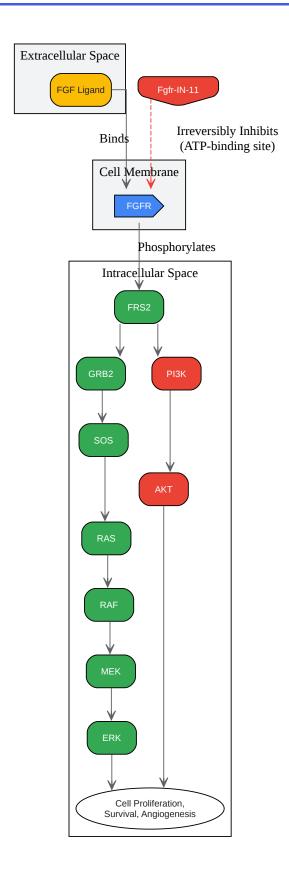
- Cell Culture: Cancer cell lines (e.g., NCI-H1581, SNU16, Huh-7, Hep3B) are seeded in 96well plates at an appropriate density and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **Fgfr-IN-11** (e.g., from 0.3 nM to 20 µM) for a specified period (e.g., 72 hours).[1]
- MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.



- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value is determined from the dose-response curve.

Visualizations FGFR Signaling Pathway Inhibition



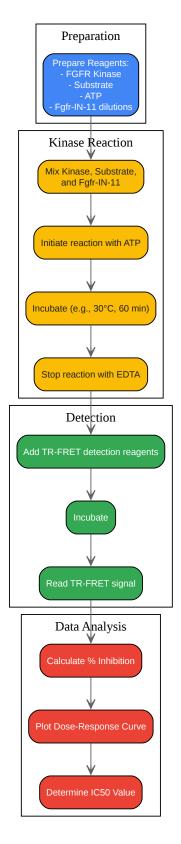


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Caption: Inhibition of the FGFR signaling pathway by Fgfr-IN-11.



Experimental Workflow: In Vitro Kinase Assay



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Caption: Workflow for a typical in vitro kinase assay to determine IC50.

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References

- 1. Discovery and Structural Optimization of Novel Quinolone Derivatives as Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
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